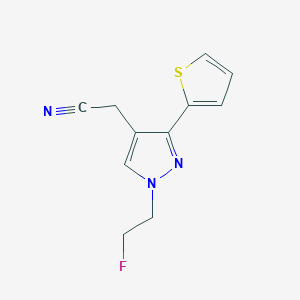
2-(1-(2-氟乙基)-3-(噻吩-2-基)-1H-吡唑-4-基)乙腈
描述
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, also known as FETP, is an organosulfur compound with a wide range of applications in both pharmaceutical and biological research. It is a colorless crystalline solid that is soluble in water, ethanol, and other polar solvents. FETP has been used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects.
科学研究应用
抗菌和抗氧化应用
研究表明,利用 2-氟乙基和噻吩衍生物合成新型化合物具有抗菌和抗氧化活性。例如,Puthran 等人(2019 年)使用类似化合物合成了新型席夫碱,用于抗菌活性,结果表明,一些衍生物表现出优异的活性,而另一些衍生物则表现出中等的活性 (Puthran 等人,2019)。同样,El‐Mekabaty(2015 年)使用关键中间体合成杂环化合物,其抗氧化活性几乎等于抗坏血酸 (El‐Mekabaty,2015)。
癌症研究
在癌症研究领域,含有吡唑部分的化合物已被评估其抗肺癌活性。Hammam 等人(2005 年)合成了新型氟取代苯并[b]吡喃化合物,对人癌细胞系显示出低浓度的抗癌活性 (Hammam 等人,2005)。
材料科学
在材料科学中,人们已经探索了含氟和含噻吩化合物的电化学聚合和聚合物的表征。Naudin 等人(2002 年)研究了此类化合物的电化学氧化,产生了具有特定掺杂过程的电活性聚合物 (Naudin 等人,2002)。Wei 等人(2006 年)成功实现了 3-(4-氟苯基)噻吩的共聚,表现出良好的电化学行为和高电导率 (Wei 等人,2006)。
合成和结构表征
一些研究专注于含有氟乙基和噻吩部分的衍生物的合成和结构表征。Saeed 等人(2011 年)制备了 1-(4-氟苯甲酰)-3-(异构氟苯基)硫脲,分析了它们的结构和振动特性 (Saeed 等人,2011)。Ali 等人(2016 年)促进了吡唑-4-腈衍生物的合成方法,突出了对活性亚甲基化合物的反应性 (Ali 等人,2016)。
属性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-4-6-15-8-9(3-5-13)11(14-15)10-2-1-7-16-10/h1-2,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUZBIMHYKTYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



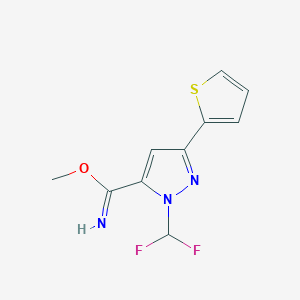

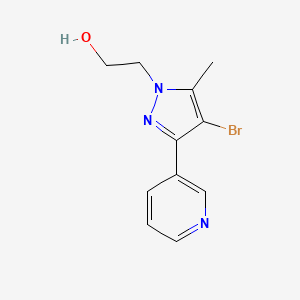


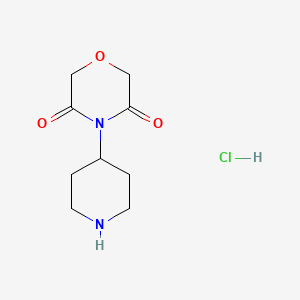
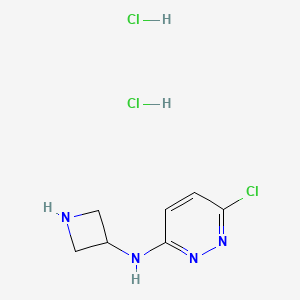

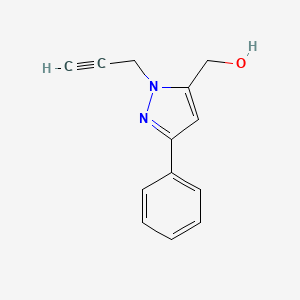

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
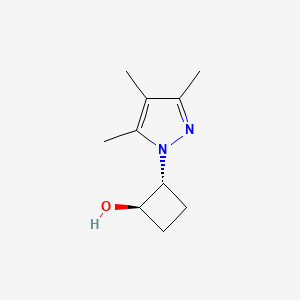
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)
